
Praseodymium--silver (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium–silver (1/2) is a compound consisting of praseodymium and silver in a 1:2 ratio. Praseodymium is a rare earth element known for its distinctive pale green color and is one of the most abundant rare earth elements found in the Earth’s crust . Silver, on the other hand, is a well-known transition metal with high electrical and thermal conductivity
准备方法
Synthetic Routes and Reaction Conditions: The preparation of praseodymium–silver (1/2) involves the reaction of praseodymium metal with silver in a controlled environment. One common method is to heat praseodymium and silver together in a vacuum or inert atmosphere to prevent oxidation. The reaction typically occurs at high temperatures, around 900°C to 1000°C, to ensure complete formation of the compound .
Industrial Production Methods: Industrial production of praseodymium–silver (1/2) may involve the use of molten salt electrolysis, where praseodymium and silver salts are dissolved in a molten salt medium and subjected to an electric current to induce the formation of the compound. This method allows for the efficient production of high-purity praseodymium–silver (1/2) on a larger scale .
化学反应分析
Types of Reactions: Praseodymium–silver (1/2) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: The compound can be reduced using hydrogen gas at high temperatures to revert to its metallic components.
Substitution: Praseodymium–silver (1/2) can participate in substitution reactions with halogens, forming praseodymium halides and silver halides.
Major Products Formed:
- Oxidation: Praseodymium oxide (PrO2) and silver oxide (Ag2O)
- Reduction: Praseodymium metal (Pr) and silver metal (Ag)
- Substitution: Praseodymium halides (e.g., PrCl3) and silver halides (e.g., AgCl)
科学研究应用
Praseodymium–silver (1/2) has several scientific research applications due to its unique properties:
作用机制
The mechanism of action of praseodymium–silver (1/2) involves the interaction of praseodymium and silver ions with biological molecules and cellular structures. Silver ions are known to disrupt bacterial cell membranes and interfere with cellular processes, leading to antimicrobial effects . Praseodymium ions can enhance these effects by stabilizing the silver ions and facilitating their interaction with target molecules .
相似化合物的比较
Praseodymium–silver (1/2) can be compared with other praseodymium and silver compounds:
Praseodymium Oxide (PrO2): Unlike praseodymium–silver (1/2), praseodymium oxide is primarily used as a catalyst and in glass manufacturing.
Silver Nitrate (AgNO3): Silver nitrate is widely used for its antimicrobial properties, but it lacks the enhanced stability provided by praseodymium in praseodymium–silver (1/2).
Praseodymium Chloride (PrCl3): Praseodymium chloride is used in various chemical reactions and as a precursor for other praseodymium compounds.
属性
CAS 编号 |
12310-27-9 |
|---|---|
分子式 |
Ag2Pr |
分子量 |
356.644 g/mol |
IUPAC 名称 |
praseodymium;silver |
InChI |
InChI=1S/2Ag.Pr |
InChI 键 |
DDTXJNCABSFMFT-UHFFFAOYSA-N |
规范 SMILES |
[Ag].[Ag].[Pr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


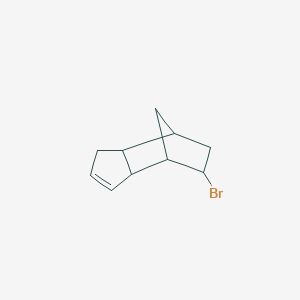
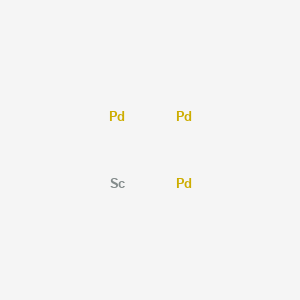
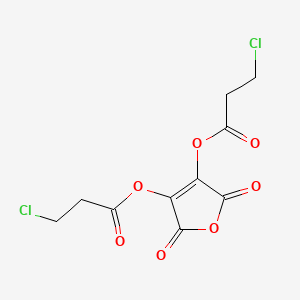
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
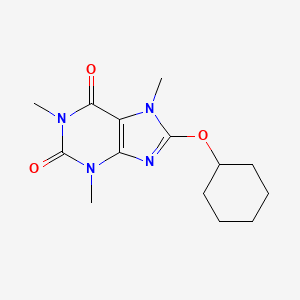
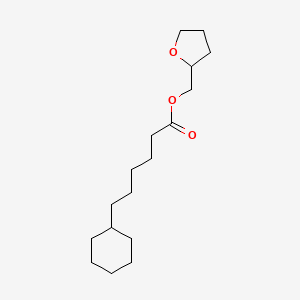
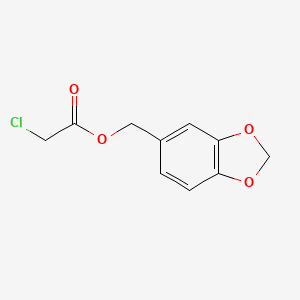

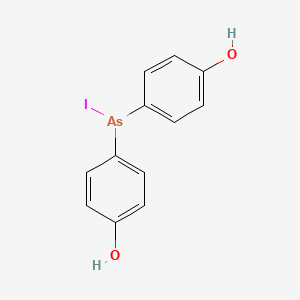
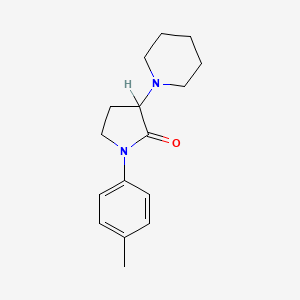
![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
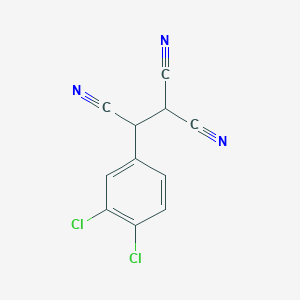
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
